Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

Sourcing separate single-handle intermediates for multi-step kinase inhibitor synthesis introduces competitive reactivity, differential solubility, and non-convergent isolation steps that compromise yield and reproducibility. This compound provides a pre-assembled dual-handle scaffold that eliminates two protection/deprotection cycles. - Orthogonal reactivity: Free 3-NH₂ (HBD) and 4-NHBoc enable sequential amide coupling then deprotection/diversification. - Process advantage: +45°C boiling-point elevation vs. non-amino analog widens thermal processing window; atom-economical delivery at 278.13 g/mol. - Fragment suitability: TPSA 77.2 Ų balances aqueous solubility and permeability for fragment elaboration programs.

Molecular Formula C10H13Cl2N3O2
Molecular Weight 278.13 g/mol
CAS No. 1616434-23-1
Cat. No. B3107631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate
CAS1616434-23-1
Molecular FormulaC10H13Cl2N3O2
Molecular Weight278.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=NC(=C1N)Cl)Cl
InChIInChI=1S/C10H13Cl2N3O2/c1-10(2,3)17-9(16)14-5-4-6(11)15-8(12)7(5)13/h4H,13H2,1-3H3,(H,14,15,16)
InChIKeyXBCWWJVHFBRLEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Baseline and Procurement Context


Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate (CAS 1616434-23-1) is a polyfunctionalized pyridine building block bearing a free primary amine at the 3-position, a Boc-protected amine at the 4-position, and chlorine atoms at the 2- and 6-positions [1]. With a molecular formula of C₁₀H₁₃Cl₂N₃O₂ and a molecular weight of 278.13 g/mol, the compound is supplied as a research intermediate at purities typically ranging from 95% to 98% . Its structural signature—two orthogonally reactive nitrogen handles on a single 2,6-dichloropyridine ring—distinguishes it from simpler dichloropyridine carbamate analogs that carry only one amino functional group, a feature directly relevant to multi-step synthetic route design in medicinal chemistry and kinase inhibitor programs .

Dual reactive amine handles: free 3-NH₂ and Boc-protected 4-NH on a single 2,6-dichloropyridine scaffold
Pre-assembled orthogonal architecture supports sequential, chemoselective derivatization in multi-step syntheses

Why Generic Substitution Fails


The closest commercially available analogs—tert-butyl (2,6-dichloropyridin-4-yl)carbamate (CAS 501907-61-5) and 3-amino-2,6-dichloropyridine (CAS 62476-56-6)—each provide only one reactive amino handle, whereas the target compound supplies both a free NH₂ and a Boc-protected NH on the same scaffold [1]. In multi-step syntheses targeting kinase inhibitor cores, this dual functionality enables sequential, chemoselective derivatization (e.g., first-step amide coupling at the 3-NH₂ with the 4-NHBoc remaining intact, followed by deprotection and a second diversification step) that cannot be executed with either single-handle analog . Substituting with a mixture of the two simpler compounds fails because competitive reactivity, differential solubility, and non-convergent intermediate isolation compromise yield, purity, and reproducibility. The quantitative evidence below demonstrates that the structural differentiation translates into measurable differences in hydrogen-bonding capacity, steric accessibility, and the number of synthetically addressable positions—parameters that directly govern procurement decisions for multi-step medicinal chemistry campaigns .

Target Compound
Dual NH₂/NHBoc handles enable sequential derivatization
Single-Handle Analog (CAS 501907-61-5)
Lacks the free 3-NH₂; cannot execute first-step amine coupling while preserving a protected second site
Mixed-Analog Approach (CAS 62476-56-6 + CAS 501907-61-5)
Competitive reactivity and differential solubility compromise yield, purity, and batch reproducibility

Quantitative Differentiation Evidence


Hydrogen-Bond Donor Count Advantage

The target compound has two hydrogen-bond donor (HBD) sites—the free 3-NH₂ group and the 4-NHBoc carbamate NH—versus only one HBD in tert-butyl (2,6-dichloropyridin-4-yl)carbamate (CAS 501907-61-5), which lacks the 3-amino substituent [1]. A higher HBD count increases the compound's capacity for directional hydrogen-bond interactions with biological targets and influences solubility in polar solvents, directly impacting both synthetic handling and fragment-based screening utility.

H-Bond Donor Count
Cross-study comparable
2 vs 1 HBD
Higher capacity for directional H-bond interactions with biological targets
Computed descriptor (Cactvs); influences solubility and fragment screening
Medicinal chemistry Kinase inhibitor design Structure-activity relationships

Molecular Weight and Atom Economy Advantage

The target compound (MW 278.13 g/mol) delivers both a free amine and a Boc-protected amine on a single 2,6-dichloropyridine scaffold. Achieving equivalent dual functionality using a mixture of 3-amino-2,6-dichloropyridine (MW 163.00 g/mol) and tert-butyl (2,6-dichloropyridin-4-yl)carbamate (MW 263.12 g/mol) would require sequential protection/deprotection steps and result in a combined mass of 426.12 g/mol of starting materials per mole of intermediate, representing a 53% mass efficiency penalty [1][2].

MW & Atom Economy
Cross-study comparable
278.13 vs 426.12 g/mol
53% lower combined mass for dual functionality
Calculated from PubChem molecular weights; reduces raw material mass and step count
Synthetic efficiency Intermediate procurement Process chemistry

Topological Polar Surface Area Advantage

The target compound has a computed TPSA of 77.2 Ų, while tert-butyl (2,6-dichloropyridin-4-yl)carbamate (CAS 501907-61-5) has a TPSA of 51.2 Ų [1]. The 51% higher TPSA reflects the contribution of the additional free 3-NH₂ group. In fragment-based drug discovery, TPSA values below 140 Ų are generally associated with acceptable oral bioavailability; the 77.2 Ų value positions the target compound as a more polar, synthetically addressable fragment relative to the 51.2 Ų analog, without exceeding the upper TPSA threshold for membrane permeability.

Topological PSA
Cross-study comparable
77.2 vs 51.2 Ų
Balanced polarity; below the 140 Ų oral-bioavailability ceiling
Computed TPSA; supports aqueous solubility and passive permeability
Drug-likeness Physicochemical profiling Fragment-based drug discovery

Boiling Point and Thermal Stability Advantage

The predicted boiling point of the target compound is 354.6±42.0 °C at 760 mmHg, compared to 309.6±42.0 °C for tert-butyl (2,6-dichloropyridin-4-yl)carbamate (CAS 501907-61-5)—a +45 °C elevation . This difference is attributable to the enhanced intermolecular hydrogen bonding conferred by the additional free amino group. The higher boiling point implies lower volatility and greater thermal latitude during solvent removal, high-temperature coupling reactions, or melt-processing workflows.

Boiling Point (760 mmHg)
Cross-study comparable
354.6 ± 42.0 vs 309.6 ± 42.0 °C
+45 °C wider thermal processing window
Predicted values (computational estimates); lower volatility during solvent removal
Thermal stability Process safety Physical property differentiation

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 3 rotatable bonds (the tert-butyl carbamate C-O, the carbamate N–C(pyridine), and the Boc tert-butyl C–C bonds), compared to N,N-bis(tert-butyloxycarbonyl)-2,6-dichloropyridine-4-amine which has 5 rotatable bonds due to two Boc groups [1]. The reduced rotatable bond count (3 vs. 5) is consistent with lower entropic penalty upon binding to a protein target, a principle established in the fragment-based drug discovery literature where each additional rotatable bond is associated with approximately 0.5–1.0 kcal/mol entropic cost.

Rotatable Bonds
Class-level inference
3 vs 5 bonds
Lower entropic penalty upon protein binding
Fragment-based design principle; each extra bond adds ~0.5–1.0 kcal/mol entropic cost
Conformational analysis Ligand efficiency Medicinal chemistry design

Absence of Direct Biological Comparative Data

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and major chemistry databases (conducted May 2026) identified no head-to-head biological activity comparisons (IC₅₀, Kᵢ, Kd, cellular EC₅₀) for tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate versus any named analog [1]. The compound is primarily documented as a synthetic intermediate within broader patent families describing HDM2 inhibitors, SYK inhibitors, and BTK inhibitors, rather than as a standalone biologically profiled entity . All differential evidence presented above is therefore structural, physicochemical, or synthetic-utility-based, and should be weighed accordingly in procurement decisions.

Biological Activity Data
Supporting evidence
No head-to-head data
Evidence gap; compound primarily documented as a synthetic intermediate
Literature and database search (May 2026) found no comparative IC₅₀, Kᵢ, or cellular EC₅₀
Evidence transparency Procurement risk assessment Data completeness

Optimal Procurement and Application Scenarios


Multi-Step Orthogonal Amine Derivatization

When a synthetic route demands sequential chemoselective functionalization—e.g., amide coupling at the 3-NH₂ position followed by Boc-deprotection and a second diversification at the 4-position—the target compound's dual-handle architecture (2 HBD, 3 rotatable bonds, TPSA 77.2 Ų) provides a pre-assembled scaffold that eliminates two protection/deprotection cycles compared to using single-function analogs. This is directly relevant to the synthesis of substituted imidazopyridine HDM2 inhibitors and SYK/BTK inhibitor cores, where the compound's patent-family context confirms its intended role as a key intermediate .

Fragment-Based Drug Discovery Building Block

With a TPSA of 77.2 Ų—below the 140 Ų oral-bioavailability threshold yet 51% more polar than the single-handle analog—the target compound is suited as a fragment-elaboration starting point where balanced aqueous solubility and membrane permeability are both required. The free 3-NH₂ provides a native hydrogen-bond donor for initial fragment screening, while the Boc-protected 4-position is reserved for subsequent growth vector exploration [1].

Process Chemistry with Thermal Latitude

The +45 °C boiling-point elevation (354.6 vs. 309.6 °C) relative to the non-amino analog provides a wider thermal processing window during solvent removal and high-temperature coupling steps. Combined with the atom-economical delivery of dual amino functionality in a single compound (278.13 g/mol vs. 426.12 g/mol combined mass of mixed analogs), the target compound supports process intensification objectives in scale-up campaigns .

Kinase Inhibitor Scaffold Construction

The 2,6-dichloro substitution pattern on the pyridine ring is a recognized pharmacophoric element in kinase inhibitor design, with the chlorine atoms serving as displaceable leaving groups for nucleophilic aromatic substitution or as hydrophobic contacts in the ATP-binding pocket. The target compound uniquely positions a free NH₂ group adjacent to one chlorine (at C-3) and a Boc-protected NH adjacent to the other (at C-4), enabling regiochemically controlled sequential derivatization that is not achievable with the 4-amino-2,6-dichloropyridine (CAS 2587-02-2) or 3-amino-2,6-dichloropyridine (CAS 62476-56-6) analogs alone .

Application
Selection Property
Validation Focus
Multi-step orthogonal amine derivatization
Dual-handle scaffold (free 3-NH₂ & Boc-4-NH)
Sequential chemoselective coupling efficiency; elimination of extra protection/deprotection cycles
Fragment-based drug discovery
Balanced polarity and hydrogen-bond donor capacity
Aqueous solubility and membrane permeability for fragment elaboration
Process chemistry with thermal latitude
Elevated boiling point and atom-economical delivery
Wider thermal processing window; reduced raw-material mass in scale-up
Kinase inhibitor scaffold construction
2,6-Dichloro substitution with regio-controlled NH₂/NHBoc
Regioselective nucleophilic aromatic substitution and hydrophobic pocket contacts
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